5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-23-12-8-15-17(16(9-12)24-2)13(18(19,20)21)10-14(22-15)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOJJPFIQWTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129633-26-7 | |
| Record name | 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated quinoline precursor in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Core Quinoline Formation
The quinoline backbone is typically synthesized via cyclization reactions. For analogs, the Gould-Jacobs reaction is frequently employed using aniline derivatives and diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization at 120–180°C [ ]. For example:
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Intermediate cyclization : 5-(((3,4-Dimethoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diketone undergoes cyclization in diphenylether or thermal oil to form the quinoline core [ ].
Electrophilic Substitution
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The trifluoromethyl group at position 4 deactivates the quinoline ring, directing electrophiles to positions 5 and 8 (activated by methoxy groups) [ ].
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Nitration : Occurs preferentially at position 8 due to steric and electronic effects of methoxy groups [ ].
Nucleophilic Substitution
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The chlorine in intermediates (e.g., 2-chloro-4-amino-6,7-dimethoxyquinazoline) is replaced via reactions with amines or alkoxides [ ].
Oxidation and Reduction
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Methoxy groups are stable under standard conditions but can be demethylated to hydroxyl groups using strong acids (e.g., HBr in acetic acid) [ ].
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The trifluoromethyl group is resistant to reduction, preserving its electronic effects [ ].
Key Reaction Conditions and Catalysts
Stability and Degradation
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is used as a building block in organic synthesis, particularly in the development of novel quinoline derivatives with potential biological activities .
Biology and Medicine: This compound has been studied for its potential as an enzyme inhibitor, antibacterial, antineoplastic, and antiviral agent. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the development of materials with unique properties, such as liquid crystals and dyes. Its fluorescent properties make it valuable in the field of optoelectronics .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The presence of the trifluoromethyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and metabolic stability. In anti-malarial studies, -CF₃ at position 4 improved activity compared to chloro substituents .
- Methoxy (-OMe): Increases solubility in polar solvents. In 6,7-dimethoxy-2,4-diphenylquinoline, methoxy groups facilitate hydrogen bonding and influence crystal packing .
- Aromatic Substituents: Phenyl vs. Positional isomers (e.g., 5,7- vs. 4,6-OMe): Alter electronic distribution and dipole moments, affecting reactivity and intermolecular interactions .
Biological Activity
5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Name: this compound
- CAS Number: 129633-26-7
- Molecular Formula: C16H14F3N
- Molecular Weight: 295.28 g/mol
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activity. In particular:
- Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase). These kinases play crucial roles in cell proliferation and survival pathways in cancer cells .
-
Case Studies :
- A study demonstrated that similar quinoline derivatives displayed IC50 values indicating moderate to potent inhibitory activity against EGFR and FAK kinases, suggesting a potential for therapeutic application in cancer treatment .
- Another investigation utilized a zebrafish embryo model to assess the growth-inhibitory effects of related quinoline compounds, finding significant cytotoxicity and apoptosis induction in cancer cell lines .
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Mechanism : Its mechanism may involve chelation of essential metal ions required for bacterial growth, thereby inhibiting bacterial enzymes.
- Research Findings :
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | TBD | EGFR |
| 6h (related quinoline derivative) | 10.5 | FAK |
| Gefitinib (reference drug) | 12.0 | EGFR |
| TAE226 (reference drug) | 15.0 | FAK |
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | % Inhibition at 10 µM | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 90% | 15 |
| Compound B | 75% | 10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of trifluoromethyl-substituted quinolines often employs Vilsmeier-Haack-type reagents or modified Friedländer annulation. For example, trifluoroacetimidoyl chlorides can facilitate the introduction of trifluoromethyl groups via electrophilic substitution . Reaction solvents (e.g., 1,2-dimethoxyethane) and temperature control (60–80°C) are critical for minimizing side reactions like demethylation of methoxy groups . Yield optimization typically involves iterative adjustments to stoichiometry and catalyst loading (e.g., ferrocenyl-phosphine catalysts for enantioselective synthesis) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Advanced NMR techniques (¹H, ¹³C, ¹⁹F) are essential for confirming substituent positions. For example, ¹H-¹³C HSQC can resolve overlapping signals from methoxy and phenyl groups, while ¹⁹F NMR identifies trifluoromethyl environments . Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate molecular weight and spatial configuration .
Q. What role do methoxy and trifluoromethyl groups play in modulating the compound’s physicochemical properties?
- Methodological Answer : Methoxy groups enhance electron density in the quinoline ring, improving solubility in polar solvents and influencing π-π stacking in crystal lattices. The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, which can red-shift UV-Vis absorption spectra and alter redox potentials . Comparative studies with non-fluorinated analogs (e.g., 4-phenylquinolines) highlight these effects .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the trifluoromethyl group lowers LUMO energy, making the 4-position susceptible to nucleophilic substitution . MD simulations further model solvent interactions, guiding solvent selection for cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data for fluorinated quinoline derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from assay conditions. Dose-response curves and time-kill assays differentiate static vs. cidal effects . Metabolite profiling (LC-MS/MS) identifies degradation products that may interfere with activity . For example, 4-hydroxy metabolites of similar quinolines exhibit reduced potency due to altered membrane permeability .
Q. How do substituent modifications at the 2-phenyl position affect the compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies using analogs with halogenated or alkylated phenyl groups reveal steric and electronic influences. For example, 2-(4-fluorophenyl) analogs show enhanced binding to kinase targets due to fluorine’s electronegativity and hydrophobic pocket compatibility . Competitive inhibition assays (e.g., fluorescence polarization) quantify Ki values, while molecular docking visualizes interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
